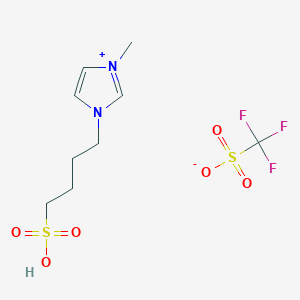
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide
描述
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide is a chemical compound with the molecular formula C24H18N6O3 and a molecular weight of 438.4381 g/mol This compound is known for its unique structure, which includes three pyridinyl groups attached to a benzene ring through amide linkages
作用机制
Target of Action
It is known that this compound is a type of hydrogen-bonded organic framework (hof) monomer . HOFs are typically used in various applications due to their unique properties, such as gas storage, catalysis, and sensing .
Mode of Action
It’s known that the compound can form a luminescent porous framework structure when combined with certain other elements . This suggests that it might interact with its targets through the formation of complex structures.
Pharmacokinetics
It’s known that the compound has good solubility in various solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can form a luminescent porous framework structure , suggesting that it might have potential applications in areas such as sensing and catalysis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. For instance, the compound’s solubility varies in different solvents , which could influence its action and efficacy. Furthermore, the compound shows impressive stability even in water medium , suggesting that it could maintain its action under various environmental conditions.
生化分析
Biochemical Properties
The biochemical properties of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the course of biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid (trimesic acid) with pyridin-4-ylamine . The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of amide bonds. The reaction conditions often include refluxing the mixture under an inert atmosphere for several hours to ensure complete reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
化学反应分析
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
科学研究应用
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide has several scientific research applications:
相似化合物的比较
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide can be compared with other similar compounds, such as:
N,N’,N’'-Tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide: This compound has pyridin-2-yl groups instead of pyridin-4-yl groups, leading to different coordination properties and reactivity.
N,N’,N’'-Tris(pyridin-3-yl)benzene-1,3,5-tricarboxamide: The pyridin-3-yl groups in this compound result in different hydrogen bonding patterns and structural properties.
Benzene-1,3,5-tricarboxylic acid tris(pyridin-4-ylamide): This compound is similar in structure but lacks the amide linkages, leading to different chemical and physical properties.
This compound is unique due to its specific arrangement of pyridinyl groups and amide linkages, which confer distinct coordination and hydrogen bonding properties.
属性
IUPAC Name |
1-N,3-N,5-N-tripyridin-4-ylbenzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-1-7-25-8-2-19)16-13-17(23(32)29-20-3-9-26-10-4-20)15-18(14-16)24(33)30-21-5-11-27-12-6-21/h1-15H,(H,25,28,31)(H,26,29,32)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHCOOYBRXRFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=NC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
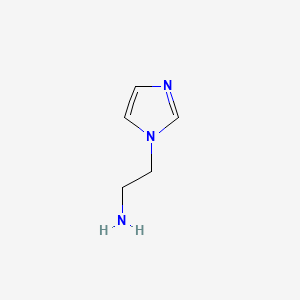

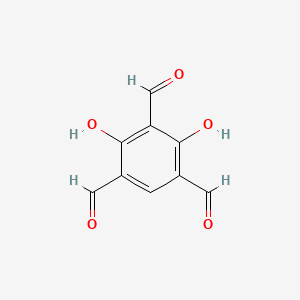
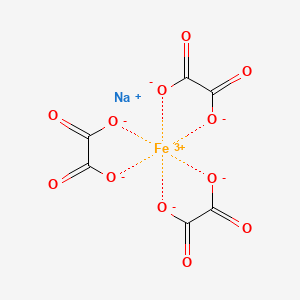
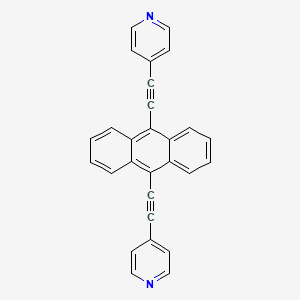
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
